molecular formula C11H11BrINO B1382623 2-Bromo-N-cyclobutyl-5-iodobenzamide CAS No. 1880297-66-4

2-Bromo-N-cyclobutyl-5-iodobenzamide

Cat. No.: B1382623
CAS No.: 1880297-66-4
M. Wt: 380.02 g/mol
InChI Key: WZHNEQHZNFPMQQ-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclobutyl-5-iodobenzamide is an organic compound with the molecular formula C11H11BrINO. It is characterized by the presence of bromine and iodine atoms attached to a benzamide core, with a cyclobutyl group attached to the nitrogen atom. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-N-cyclobutyl-5-iodobenzamide typically involves a multi-step process. One common method includes the following steps:

    Amidation: The formation of the amide bond by reacting the brominated and iodinated benzene derivative with cyclobutylamine.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The bromine and iodine atoms in this compound can undergo nucleophilic substitution reactions.

    Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the halogen atoms are replaced by various organic groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

    Coupling Products: The products of Suzuki-Miyaura coupling are typically biaryl compounds.

Scientific Research Applications

2-Bromo-N-cyclobutyl-5-iodobenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: It may serve as a precursor for the development of new drugs.

    Industry: This compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-cyclobutyl-5-iodobenzamide involves its ability to undergo various chemical reactions due to the presence of reactive bromine and iodine atoms. These atoms can participate in substitution and coupling reactions, allowing the compound to interact with other molecules and form new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

  • 2-Bromo-N-cyclobutyl-4-iodobenzamide
  • 2-Bromo-N-cyclobutyl-3-iodobenzamide
  • 2-Bromo-N-cyclobutyl-6-iodobenzamide

Comparison: Compared to its similar compounds, 2-Bromo-N-cyclobutyl-5-iodobenzamide is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring This positioning can influence the compound’s reactivity and the types of reactions it can undergo

Properties

IUPAC Name

2-bromo-N-cyclobutyl-5-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrINO/c12-10-5-4-7(13)6-9(10)11(15)14-8-2-1-3-8/h4-6,8H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHNEQHZNFPMQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=C(C=CC(=C2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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